molecular formula C19H14FN3S B433148 3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine CAS No. 340808-13-1

3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine

Katalognummer: B433148
CAS-Nummer: 340808-13-1
Molekulargewicht: 335.4g/mol
InChI-Schlüssel: RMRHNGGKWOPAEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine is an organic compound that features a complex structure with multiple functional groups

Eigenschaften

CAS-Nummer

340808-13-1

Molekularformel

C19H14FN3S

Molekulargewicht

335.4g/mol

IUPAC-Name

2-[(3-fluorophenyl)methylsulfanyl]-6-methyl-4-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C19H14FN3S/c1-13-8-17(15-5-3-7-22-11-15)18(10-21)19(23-13)24-12-14-4-2-6-16(20)9-14/h2-9,11H,12H2,1H3

InChI-Schlüssel

RMRHNGGKWOPAEI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=N1)SCC2=CC(=CC=C2)F)C#N)C3=CN=CC=C3

Kanonische SMILES

CC1=CC(=C(C(=N1)SCC2=CC(=CC=C2)F)C#N)C3=CN=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Analyse Chemischer Reaktionen

3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl and pyridine rings, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine include:

These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.